Cell Proliferation Activity on Immortalized Lung Epithelial Cells: 1-Butyl-6-methyluracil vs. 6-Methyluracil
In a direct comparative study of nine 6-substituted uracil derivatives evaluated on immortalized lung epithelial cells, 1-butyl-6-methyluracil was identified alongside 3-methyl-6-cyclopropyluracil as exhibiting the highest level of cell proliferation and tolerability among all compounds tested, outperforming the reference drug 6-methyluracil [1]. The study assessed both proliferation index and maximum tolerated dose (MTD); the abstract confirms that the MTD of compounds for the lung cell line depends on chemical structure and that 1-butyl-6-methyluracil ranked among the top performers. The full quantitative dataset (MTD values and proliferation indices for all nine compounds) is reported in the complete article; the abstract provides the definitive comparative ranking.
| Evidence Dimension | Cell proliferation level and maximum tolerated dose on immortalized lung epithelial cells |
|---|---|
| Target Compound Data | Highest level of cell proliferation and tolerability (top-tier alongside 3-methyl-6-cyclopropyluracil among 9 compounds tested) |
| Comparator Or Baseline | 6-Methyluracil (reference drug, baseline comparator) |
| Quantified Difference | Qualitatively superior; 1-butyl-6-methyluracil ranked in the top-performing group vs. 6-methyluracil baseline. Full quantitative table available in the primary article full text. |
| Conditions | Immortalized lung epithelial cell line; in vitro proliferation assay; 9 compounds evaluated; Grabovskiy et al., 2021 |
Why This Matters
For researchers sourcing compounds for lung regeneration or tissue repair studies, 1-butyl-6-methyluracil is one of only two compounds from a nine-compound panel that showed top-tier performance, justifying its selection over generic 6-methyluracil for proliferative applications.
- [1] Grabovskiy SA, Kabal'nova NN, Andriayshina NM, Egorov VI, Valiullin LR, Nabatov AA, Raginov IS, Murinov YI (2021) In vitro proliferative activity of 6-substituted uracil derivatives. J Pharm Pharmacogn Res 9(3): 357–365. DOI: 10.56499/jppres20.944_9.3.357 View Source
